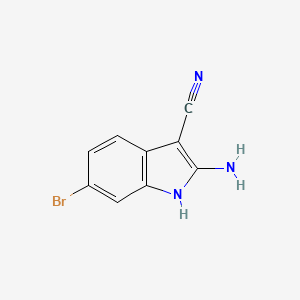

2-Amino-6-bromo-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYYZVGEIAIMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Bromo 1h Indole 3 Carbonitrile

Reactivity Profile of the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen atom (N1) of the indole ring is nucleophilic and can participate in various reactions, including alkylation and acylation. The reactivity of this site is modulated by the substituents on the indole core. Studies on analogous 2-aminoindole systems have demonstrated that the N1 position is susceptible to reaction with electrophiles.

For instance, research on similar 2-aminoindole esters shows that the indole nitrogen can be selectively functionalized. researchgate.netrsc.orgdoi.org The reaction of 2-aminoindole-3-carbonitriles with N,N-dimethylformamide-dialkylacetals under microwave irradiation leads to N1-alkylation, demonstrating the accessibility of this position. researchgate.netrsc.orgdoi.org This process is believed to proceed through the formation of reactive alkoxyiminium species. researchgate.net

Furthermore, protection of the N1 nitrogen is a common strategy in the multi-step synthesis of complex indole derivatives. Reagents such as tosyl chloride (TsCl) and di-tert-butyl dicarbonate (B1257347) (Boc anhydride) are often employed for this purpose. In related 2-amino-1H-indole-3-carboxylate esters, reaction with tosyl chloride resulted in the selective formation of the N1-tosylated product. However, reaction with Boc anhydride (B1165640) can lead to a mixture of products, with reactions occurring at both the N1 and the C2-amino positions, highlighting the competitive nucleophilicity of these two sites.

Chemical Transformations Involving the C2-Amino Group

Key reactions involving the C2-amino group include:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form the corresponding amides. As mentioned, competition with N1-acylation can occur, and reaction conditions can be optimized to favor one over the other.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the C2-amino group into a diazonium salt. This intermediate, however, may be unstable in the context of the electron-rich indole ring. If formed, it could potentially be used in Sandmeyer-type reactions to introduce a range of other functional groups.

The synthesis of 2-aminoindoles can be achieved through various routes, including the one-pot reaction of anilines with ynamides or the reductive cyclization of 2-cyano-2-(2-nitrophenyl)acetamides. acs.orgnih.govrsc.org

Reaction Repertoire of the C3-Carbonitrile Moiety

The carbonitrile (cyano) group at the C3 position is a versatile functional group that can be converted into several other important moieties. As an electron-withdrawing group, it also influences the electronic properties of the indole ring.

Standard transformations of the C3-carbonitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-amino-6-bromo-1H-indole-3-carboxylic acid) or stopped at the intermediate amide (2-amino-6-bromo-1H-indole-3-carboxamide).

Reduction: The nitrile can be reduced to a primary amine ( (2-amino-6-bromo-1H-indol-3-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to tryptamine (B22526) analogues.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond, which upon subsequent hydrolysis yields ketones. This allows for the introduction of new carbon-carbon bonds at the C3 position.

Versatility of the C6-Bromo Substituent in Synthetic Elaborations

The bromine atom at the C6 position is a key functional handle for advanced synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C | 6-Aryl or 6-Vinyl Indole |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | C-C | 6-Vinyl Indole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | C-C | 6-Alkynyl Indole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP/XPhos | C-N | 6-Amino Indole Derivative |

| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C | 6-Aryl or 6-Vinyl Indole |

| C-O Coupling | Alcohol/Phenol | Pd catalyst, Ligand | C-O | 6-Alkoxy/Aryloxy Indole |

The Suzuki-Miyaura coupling is widely used to form C-C bonds with aryl or vinyl boronic acids. nih.govresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org The Heck reaction facilitates the coupling of the bromoindole with alkenes. acs.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful method, allowing for the coupling of various primary and secondary amines. rsc.orgwikipedia.orglibretexts.orgnih.govorganic-chemistry.org These reactions significantly expand the synthetic utility of the 2-Amino-6-bromo-1H-indole-3-carbonitrile scaffold.

Electrophilic Aromatic Substitution Reactions on the Bromoindole Framework

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles due to the electron-rich nature of the heterocyclic ring. However, in this compound, the C3 position, which is the most common site for EAS in simple indoles, is blocked. Therefore, substitution must occur on the benzene (B151609) portion of the molecule (positions C4, C5, or C7).

The regiochemical outcome is dictated by the combined electronic effects of the existing substituents:

C2-Amino Group: This is a powerful activating group and is ortho, para-directing. It strongly favors substitution at the C7 (ortho) and C5 (para) positions.

C6-Bromo Group: This is a deactivating group due to its inductive effect but is also ortho, para-directing via resonance. It directs incoming electrophiles to the C5 and C7 positions.

Indole Ring Fusion: The pyrrole (B145914) ring fused to the benzene ring acts as an activating group, further enhancing the nucleophilicity of the benzene moiety.

Given these directing effects, electrophilic substitution is strongly favored at the C5 and C7 positions, where the directing influences of the amino and bromo groups are reinforcing. The C4 position is less favored. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. umn.eduresearchgate.netfrontiersin.orgresearchgate.netacs.org For example, nitration would be expected to yield a mixture of 5-nitro and 7-nitro derivatives. umn.eduresearchgate.netresearchgate.netacs.org

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SₙAr) on an aryl halide like the C6-bromo group is generally challenging because aromatic rings are electron-rich. wikipedia.orgmasterorganicchemistry.comscribd.combohrium.comnumberanalytics.com Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com

In this compound, the C2-amino group is strongly electron-donating, which deactivates the ring toward SₙAr. The C3-carbonitrile group is electron-withdrawing, but its effect at the C6 position is attenuated. Therefore, direct displacement of the C6-bromo substituent by a nucleophile via a standard SₙAr mechanism is expected to be very difficult and would likely require harsh reaction conditions. Alternative palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are far more effective for introducing nucleophiles at this position. rsc.orgwikipedia.org

Cycloaddition Reactions Involving the Indole Ring System

The indole ring system can participate in cycloaddition reactions, although its aromaticity often makes it less reactive than simple alkenes. The C2=C3 double bond is the most common site of reaction. These reactions often result in the dearomatization of the indole core to form indoline (B122111) derivatives. acs.org

Types of cycloadditions involving indoles include:

[3+2] Cycloadditions: Indoles can react as dipolarophiles with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides to form five-membered heterocyclic rings fused to the indole core. nih.govmdpi.comfrontiersin.orgresearchgate.netscispace.comuchicago.edu The substitution pattern on the this compound, with both C2 and C3 positions occupied, would influence its reactivity and the regioselectivity of such cycloadditions. rsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): Indoles can act as dienes or dienophiles. When 2,3-disubstituted indoles participate, it often involves a dearomatization of the benzene ring portion of the molecule. acs.orgdocumentsdelivered.com For example, reaction with in situ generated vinylidene ortho-quinone methides can lead to polycyclic fused indolines. acs.org

The presence of substituents at both the C2 and C3 positions makes the participation of the C2=C3 bond in cycloadditions more complex compared to unsubstituted indoles. researchgate.net However, under appropriate catalytic conditions, dearomative cycloadditions remain a viable pathway for generating complex polycyclic structures from this scaffold. acs.org

Free Radical Processes and Related Mechanistic Aspects

The indole nucleus, being an electron-rich aromatic system, is susceptible to reactions involving radical intermediates. The specific substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, introduces a complex interplay of electronic effects that govern its reactivity in free radical processes. The amino group at the C2 position is electron-donating, the bromo group at the C6 position is electron-withdrawing through induction but weakly donating through resonance, and the carbonitrile group at the C3 position is strongly electron-withdrawing.

While specific studies on the free radical chemistry of this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted indole derivatives. Free radicals are generally stabilized by electron-donating groups and destabilized by electron-withdrawing groups. stackexchange.com The presence of the amino group at C2 would be expected to stabilize a radical formed on the indole ring, particularly at adjacent positions.

Research has shown that electron-deficient radicals tend to add to the C2 position of indoles, which is in contrast to the typical electrophilic substitution at the C3 position. nih.govescholarship.org This regioselectivity is attributed to the formation of a more stable benzylic radical intermediate. nih.govescholarship.org In the case of this compound, the C2 position is already substituted. However, the amino group itself can be a site for radical initiation through single-electron transfer (SET) processes, potentially leading to the formation of an aminyl radical.

Copper-catalyzed tandem amino radical cyclization has been reported as a method for synthesizing complex heterocyclic systems derived from amino-substituted aromatics. rsc.org This suggests that under appropriate catalytic conditions, the amino group of this compound could participate in intramolecular or intermolecular radical cyclization reactions.

The following table summarizes the electronic effects of the substituents on the indole ring of this compound, which are crucial in determining the pathways of its free radical reactions.

| Substituent | Position | Electronic Effect | Influence on Radical Stability |

| Amino | C2 | Electron-donating (Resonance) | Stabilizing |

| Bromo | C6 | Electron-withdrawing (Inductive), Weakly electron-donating (Resonance) | Generally destabilizing, but can influence regioselectivity |

| Carbonitrile | C3 | Electron-withdrawing (Inductive and Resonance) | Destabilizing |

Detailed mechanistic studies on related indole systems have elucidated the pathways of radical reactions. For instance, in copper-catalyzed reactions, the generation of a nitrogen-centered radical from an amino group is a key step. researchgate.net This radical can then undergo cyclization or other transformations. The regioselectivity of these reactions is often controlled by the stability of the resulting radical intermediates.

Derivatization and Advanced Functionalization Strategies Based on 2 Amino 6 Bromo 1h Indole 3 Carbonitrile

Synthesis of N-Substituted 2-Amino-6-bromo-1H-indole-3-carbonitrile Derivatives

The indole (B1671886) nitrogen (N1) can be readily functionalized through various substitution reactions, which is a crucial step for modulating the molecule's physicochemical properties and for creating precursors for further transformations. Standard N-alkylation or N-arylation reactions can be employed to introduce a wide range of substituents at this position.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. nih.govmdpi.com For instance, reacting this compound with methyl iodide in the presence of potassium carbonate can yield the N1-methylated derivative. mdpi.com More complex alkyl groups can be introduced using similar methodologies. Another effective method involves the reaction with dimethylformamide-dialkylacetals (DMF-acetals) under microwave irradiation, which can lead to N1-alkylation. rsc.org This reaction proceeds through the formation of reactive alkoxyiminium species. rsc.org

N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the indole with an aryl halide. This allows for the introduction of various substituted and unsubstituted aryl and heteroaryl groups at the N1 position.

| Substituent (R) | Reagent | Base | Solvent | Conditions |

| Methyl | Methyl iodide | K₂CO₃ | Acetonitrile (B52724)/DMF | Reflux |

| Ethyl | Ethyl bromide | NaH | DMF | Room Temp |

| Benzyl | Benzyl chloride | Cs₂CO₃ | DMF | 80 °C |

| Phenyl | Phenylboronic Acid | Cu(OAc)₂ | Dichloromethane | Room Temp |

| Propargyl | Propargyl bromide | NaH | DMF | Room Temp |

Modulating the C2-Amino Group for Extended Architectures

The C2-amino group is a key nucleophilic center that can be engaged in various bond-forming reactions to construct extended molecular frameworks. Its reactivity allows for the synthesis of amides, sulfonamides, ureas, and guanidines, and it serves as a crucial component in the formation of fused heterocyclic rings.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases, which can be further reduced to secondary amines. Acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. The condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals can also involve the C2-amino group, leading to the formation of N,N-dimethylformamidine derivatives, which are versatile intermediates. rsc.org These transformations are fundamental for building larger, more complex structures from the initial indole scaffold.

Diverse Transformations of the C3-Carbonitrile Functionality

The C3-carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the molecular diversity obtainable from the parent scaffold. The 2-cyanoindole unit is a valuable precursor for synthesizing a wide array of substituted indoles and fused polycyclic systems. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or a primary amide, depending on the reaction conditions. These products open up further derivatization possibilities through esterification or amide coupling reactions.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible linker at the C3 position, suitable for further functionalization.

Cycloaddition Reactions: The carbonitrile group can participate in cycloaddition reactions with reagents like azides to form tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry.

Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form ketones after hydrolysis.

These transformations highlight the utility of the C3-carbonitrile as a synthetic linchpin for introducing new functional groups and building molecular complexity.

Regioselective Elaboration at the C6-Bromo Position via Coupling Reactions

The bromine atom at the C6 position is strategically placed for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. These reactions are cornerstones of modern organic synthesis for constructing complex aromatic systems.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base introduces substituted aryl or vinyl groups at the C6 position.

Heck Coupling: This reaction couples the indole with alkenes, providing a method to install substituted vinyl groups at C6. organic-chemistry.org The reaction typically exhibits excellent selectivity for the trans isomer. organic-chemistry.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, is a highly efficient method for forming a C-C bond between the indole C6 and an alkyne. wikipedia.orgorganic-chemistry.org This reaction is valuable for creating rigid, linear extensions to the indole core and for synthesizing precursors to other functional groups. nih.govresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling the 6-bromoindole (B116670) with a wide variety of primary and secondary amines, including anilines and alkylamines. wikipedia.orgorganic-chemistry.org This provides direct access to 6-aminoindole (B160974) derivatives.

| Reaction | Coupling Partner | Catalyst System | Base | Resulting C6-Substituent |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Styrenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Phenylethynyl |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Phenylamino |

Construction of Poly-functionalized Indole Systems and Fused Heterocycles

The strategic arrangement of the 2-amino and 3-carbonitrile groups on the indole scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. These fused systems are prevalent in pharmacologically active molecules. nih.govsemanticscholar.org

A prominent example is the synthesis of pyrimido[4,5-b]indoles . acs.orgnih.gov These tricyclic structures can be readily prepared by reacting the 2-amino-1H-indole-3-carbonitrile core with various reagents. For instance, condensation with formamide (B127407) or formic acid leads to the formation of the pyrimidine (B1678525) ring. Multicomponent reactions involving aldehydes can also be employed to construct substituted pyrimido[4,5-b]indoles in a single step. mdpi.comsharif.edunih.gov These compounds have been investigated as potent inhibitors of bacterial enzymes like GyrB/ParE. acs.orgnih.gov

Another important class of fused heterocycles accessible from this scaffold is the pyrido[2,3-b]indoles , also known as α-carbolines. chemicalbook.com Synthesis can be achieved through various cyclization strategies that construct the pyridine (B92270) ring fused to the indole core. mdpi.com The development of methods to access these and other fused systems, such as diazepines, is of great interest in drug discovery. nih.govsemanticscholar.orgrsc.org

| Fused Heterocycle | Synthetic Strategy | Key Reagents |

| Pyrimido[4,5-b]indole | Cyclocondensation | Formamide, Guanidine, Aldehydes |

| Pyrido[2,3-b]indole | Friedländer Annulation | α,β-Unsaturated ketones |

| Pyrrolo[2,3-b]pyridine (Azaindole) | Sonogashira coupling followed by cyclization | Terminal alkynes |

| Imidazo[1,2-a]pyridine | C-H functionalization | Oxidative conditions |

Strategies for Generating Molecular Diversity from the this compound Scaffold

The orthogonal reactivity of the four functional handles on the this compound scaffold makes it an exemplary platform for generating molecular diversity using combinatorial chemistry principles. nih.gov By systematically and sequentially modifying each reactive site, large libraries of structurally diverse compounds can be rapidly synthesized.

A typical strategy would involve a divergent synthetic approach:

N1 Functionalization: A set of diverse alkyl or aryl groups is introduced at the indole nitrogen.

C6 Elaboration: The resulting library is then subjected to a variety of cross-coupling reactions (Suzuki, Sonogashira, etc.) at the C6-bromo position, multiplying the diversity.

C2/C3 Cyclization: Finally, the 2-amino and 3-cyano groups are used as anchor points to construct a range of fused heterocyclic rings.

This programmed approach allows for the exploration of a vast chemical space around the indole core. The ability to independently modify each position enables fine-tuning of biological activity and pharmacokinetic properties, making this scaffold a powerful tool in hit-to-lead optimization campaigns in drug discovery. nih.gov

Spectroscopic and Structural Elucidation of 2 Amino 6 Bromo 1h Indole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Amino-6-bromo-1H-indole-3-carbonitrile is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene (B151609) portion of the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). Specifically, the H7 proton, adjacent to the bromine atom, would likely appear as a doublet, while the H4 and H5 protons would form a more complex splitting pattern. The amino (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonitrile carbon (C≡N) is expected to resonate in the range of δ 115-120 ppm. The carbons of the indole ring will appear between δ 100-140 ppm. The C2 carbon, bonded to the amino group, and the C6 carbon, bonded to the bromine atom, will have their chemical shifts significantly influenced by these substituents. For instance, in related bromo-indole derivatives, the carbon atom bearing the bromine substituent shows a distinct upfield shift.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. A COSY spectrum would reveal scalar coupling between adjacent protons, for example, confirming the connectivity of the H4, H5, and H7 protons on the benzene ring. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons like C3, C3a, C6, and C7a, and for linking the protons to the correct carbon atoms in the indole scaffold.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1 | ¹H | > 10.0 | Broad Singlet | Indole N-H proton. |

| -NH₂ | ¹H | 5.0 - 6.0 | Broad Singlet | Amino group protons; shift is solvent dependent. |

| H4 | ¹H | ~7.5 | Doublet | Aromatic proton ortho to the fused ring junction. |

| H5 | ¹H | ~7.2 | Doublet of Doublets | Aromatic proton meta to bromine. |

| H7 | ¹H | ~7.6 | Doublet | Aromatic proton ortho to bromine. |

| C2 | ¹³C | ~150 | Singlet | Carbon attached to the amino group. |

| C3 | ¹³C | ~90 | Singlet | Carbon attached to the nitrile group. |

| C3a | ¹³C | ~125 | Singlet | Quaternary carbon at the ring junction. |

| C4 | ¹³C | ~123 | Doublet | Aromatic CH. |

| C5 | ¹³C | ~121 | Doublet | Aromatic CH. |

| C6 | ¹³C | ~115 | Singlet | Carbon attached to bromine. |

| C7 | ¹³C | ~114 | Doublet | Aromatic CH. |

| C7a | ¹³C | ~135 | Singlet | Quaternary carbon at the ring junction. |

| -CN | ¹³C | ~117 | Singlet | Nitrile carbon. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the indole ring and the primary amine are expected to appear as distinct peaks in the 3200-3500 cm⁻¹ region. The indole N-H stretch is typically a sharper peak around 3400 cm⁻¹, while the amino group (-NH₂) shows both symmetric and asymmetric stretches. A strong, sharp absorption band around 2220-2260 cm⁻¹ is the hallmark of the nitrile (C≡N) functional group. The aromatic C=C stretching vibrations of the indole ring will produce several peaks in the 1450-1620 cm⁻¹ region. Bending vibrations for the N-H bonds are expected around 1550-1650 cm⁻¹. The C-Br stretch typically appears in the far-infrared region, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The indole ring breathing modes often give rise to strong Raman signals, with prominent peaks expected around 760 cm⁻¹ and 1010 cm⁻¹. The C≡N stretch is also Raman active. Because the C-Br bond is highly polarizable, its stretching vibration should also be observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Indole N-H | Stretch | ~3400 | IR, Raman | Medium-Strong |

| Amino -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman | Medium |

| Nitrile C≡N | Stretch | 2220 - 2260 | IR, Raman | Strong, Sharp |

| Amino N-H | Bend (Scissoring) | 1590 - 1650 | IR | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | IR, Raman | Variable |

| Indole Ring | Ring Breathing | ~760, ~1010 | Raman | Strong |

| C-Br | Stretch | 500 - 600 | IR, Raman | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₆BrN₃), the calculated monoisotopic mass is approximately 234.97 g/mol .

A key feature in the mass spectrum will be the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. nih.govyoutube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (m/z). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments. nih.govyoutube.com

The fragmentation of the indole nucleus under electron impact ionization often involves the loss of small, stable molecules. Common fragmentation pathways for indole derivatives include the cleavage of the pyrrole (B145914) ring, potentially leading to the loss of HCN (27 Da) from the molecular ion. Other fragments would arise from the loss of the bromine atom or the amino group.

Interactive Data Table: Predicted Mass Spectrometry Peaks

| m/z (approx.) | Ion/Fragment | Notes |

| 235 / 237 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom. |

| 208 / 210 | [M - HCN]⁺ | Loss of hydrogen cyanide from the indole ring. |

| 156 | [M - Br]⁺ | Loss of the bromine atom. |

| 129 | [M - Br - HCN]⁺ | Subsequent loss of HCN after bromine loss. |

| 116 | [C₈H₆N]⁺ | A common fragment in indole mass spectra. |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is an excellent chromophore with two characteristic absorption bands, termed the ¹Lₐ and ¹Lₑ bands. nih.govchemrxiv.org In nonpolar solvents, the ¹Lₑ band often shows fine vibrational structure and appears at a shorter wavelength (around 260-270 nm) than the broader ¹Lₐ band (around 280-290 nm). nih.gov

The electronic spectrum of this compound is influenced by its three substituents. Both the amino (-NH₂) group (an electron-donating group) and the nitrile (-CN) group (an electron-withdrawing group) are known to cause a bathochromic (red) shift in the absorption maxima of the indole chromophore. nih.govcore.ac.uk The bromine atom also contributes to this shift. Therefore, the absorption maxima (λₘₐₓ) for this compound are expected to be shifted to longer wavelengths compared to the parent indole molecule, likely appearing above 300 nm, potentially in the blue region of the visible spectrum. nih.gov The solvent polarity can also significantly affect the position of the absorption bands. core.ac.uk

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Typical λₘₐₓ for Indole (nm) | Predicted λₘₐₓ for Target Compound (nm) | Notes |

| ¹Lₑ Band | ~270 | > 280 | Shifted due to substitution. |

| ¹Lₐ Band | ~290 | > 300 | Significant bathochromic shift expected due to the combined effect of amino, bromo, and cyano groups. |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformational Analysis

While single-crystal X-ray diffraction data for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected solid-state structure, molecular planarity, and intermolecular interactions.

The crystal structure of 6-Bromo-1H-indole-3-carboxylic acid reveals a nearly planar indole ring system. In its crystal lattice, molecules form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected into layers by N-H···O hydrogen bonds, demonstrating the crucial role of hydrogen bonding in organizing the molecules in the solid state.

Based on these derivatives, it can be inferred that this compound would also be a largely planar molecule. Its crystal packing would likely be directed by a network of N-H···N hydrogen bonds, involving the indole N-H, the amino group protons as donors, and the nitrile nitrogen as an acceptor.

Interactive Data Table: Crystallographic Data for a Related Derivative (6-Bromo-1H-indole-3-carboxylic acid)

| Parameter | Value |

| Chemical Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z (Molecules/Unit Cell) | 4 |

| Key Intermolecular Forces | O-H···O and N-H···O Hydrogen Bonds |

Theoretical and Computational Investigations of 2 Amino 6 Bromo 1h Indole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed examination of molecular properties from first principles, providing a microscopic view of electronic structure and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. The process involves calculating the molecule's energy at various atomic arrangements until a stable structure at a minimum on the potential energy surface is found. Common approaches utilize functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost nih.govresearchgate.netresearchgate.net.

For 2-Amino-6-bromo-1H-indole-3-carbonitrile, geometry optimization would define the precise bond lengths, bond angles, and dihedral angles. This includes the planarity of the indole (B1671886) ring system and the orientation of the amino (-NH2), bromo (-Br), and carbonitrile (-CN) substituents. The electronic structure calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-Br | 1.85 - 1.95 | N/A |

| C≡N | 1.13 - 1.17 | ~180 |

| C-NH₂ | 1.35 - 1.45 | ~120 (H-N-H) |

| Indole N-H | 0.99 - 1.02 | N/A |

| Indole C-C | 1.36 - 1.45 | ~108 - 130 |

| Indole C-N | 1.35 - 1.40 | ~107 - 110 |

Note: The values in this table are representative of the functional groups and indole core and are not specific calculated values for this compound. Actual values would be determined through specific DFT calculations.

Following geometry optimization, vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies correspond to specific motions of the atoms, such as stretching, bending, and wagging of the various functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino and indole groups, the characteristic C≡N stretch of the nitrile group, and the C-Br stretching frequency. These theoretical predictions can be correlated with experimentally obtained FT-IR and FT-Raman spectra, often with the use of a scaling factor to improve the agreement between theoretical and experimental values researchgate.net.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amino (-NH₂) | Scissoring (Bending) | 1590 - 1650 |

| Carbonitrile (-C≡N) | Stretching | 2210 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 650 |

Note: This table presents typical infrared absorption frequencies for the functional groups present in the molecule. These values serve as a guide for spectroscopic correlation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity wikipedia.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons (electrophile).

The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity wikipedia.org. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing nitrile and bromo groups are expected to lower the LUMO energy, likely resulting in a relatively small energy gap and enhanced reactivity rsc.org.

| Parameter | Definition | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher value indicates stronger electron-donating ability (more nucleophilic). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates stronger electron-accepting ability (more electrophilic). |

| ΔE (Gap) | E(LUMO) - E(HOMO) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions researchgate.netrsc.org.

Regions with a negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show:

Negative Potential: Concentrated around the nitrogen atom of the nitrile group and the lone pair electrons of the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Located around the hydrogen atoms of the amino group and the indole N-H, identifying them as sites for nucleophilic attack and hydrogen bond donation.

This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding and the initial steps of chemical reactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These parameters are calculated using the energies of the neutral molecule and its corresponding ions, which can be approximated by the HOMO and LUMO energies (Koopmans' theorem).

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to electronegativity.

Chemical Hardness (η): Represents the resistance to change in the electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system is saturated with electrons.

Local Reactivity Descriptors , such as Fukui Functions , pinpoint specific reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. It helps to identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0) arxiv.org.

| Descriptor | Formula (using Ionization Potential, I, and Electron Affinity, A) | Significance |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency (electronegativity). |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, often in a condensed phase like a solution researchgate.net. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations would be useful for:

Conformational Analysis: Exploring the rotational freedom of the amino group and its preferred orientations relative to the indole ring. This helps to understand the molecule's flexibility and the different shapes it can adopt in solution.

Solvent Effects: Simulating the molecule within a "box" of solvent molecules (e.g., water) reveals how the solvent interacts with and stabilizes the solute acs.orgaip.orgaip.org. It allows for the study of specific solute-solvent interactions, such as hydrogen bonds between the amino/nitrile groups and water, and the formation of a solvation shell. These interactions can significantly influence the molecule's conformation, electronic properties, and reactivity compared to the gas phase. The stability of intermolecular interactions can be examined over simulation times ranging from nanoseconds to microseconds mdpi.com.

Role As a Key Synthetic Intermediate in Complex Molecular Architectures

Precursor to Advanced Heterocyclic Systems

The inherent reactivity of the 2-amino-3-cyanoindole moiety allows for its elaboration into more complex, fused heterocyclic systems. The adjacent amino and nitrile groups can participate in cyclization reactions to form new rings fused to the indole (B1671886) core. For instance, these functionalities are known to react with various reagents to construct pyrimidine (B1678525), pyrazine, or other nitrogen-containing heterocycles.

One common strategy involves the condensation of the amino group with a suitable binucleophile, followed by an intramolecular cyclization involving the nitrile group. This approach provides access to a variety of polycyclic heteroaromatic systems, which are of significant interest in medicinal chemistry and materials science. The bromo-substituent on the benzene (B151609) ring of the indole can be retained for subsequent modifications or can influence the electronic properties of the resulting heterocyclic system.

Building Block for Indole Alkaloid Analogs

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activities. rsc.org The indole nucleus is a common structural feature in these compounds. rsc.org Synthetic chemists often aim to create analogs of these natural products to explore their structure-activity relationships or to develop new therapeutic agents. 2-Amino-6-bromo-1H-indole-3-carbonitrile serves as a useful starting material for the synthesis of such analogs.

The synthesis of these analogs often involves the modification of the functional groups on the indole ring. For example, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations provide intermediates that can be further elaborated into more complex structures reminiscent of natural indole alkaloids. The bromine atom at the 6-position is particularly useful for introducing additional complexity through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other groups to the indole core.

Integration into Multicomponent Reactions for Scaffold Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.comnih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. mdpi.com this compound, with its multiple reactive sites, is an excellent candidate for participation in MCRs.

For instance, the amino group can act as a nucleophile, the indole ring can undergo electrophilic substitution, and the nitrile group can participate in cycloaddition reactions. A notable example is the use of similar 3-cyanoacetyl indoles in tandem Knoevenagel-Michael reactions. nih.gov In a one-pot synthesis, a 3-cyanoacetyl indole can react with an aromatic aldehyde and malononitrile (B47326) in the presence of a catalyst to produce highly substituted pyranyl indole derivatives. nih.gov This type of reaction highlights the potential of this compound to be used in similar MCRs to generate a wide range of complex and diverse molecular scaffolds. rsc.org

Utility in the Synthesis of Functionally Diverse Organic Compounds

Beyond its use in the synthesis of heterocyclic systems and alkaloid analogs, this compound is a valuable intermediate for the creation of a broad spectrum of functionally diverse organic compounds. The reactivity of its functional groups allows for a wide range of chemical transformations.

The amino group can be diazotized and replaced with a variety of other substituents, providing access to a range of 2-substituted indoles. The nitrile group can be converted into other functional groups such as amides, carboxylic acids, or tetrazoles, each opening up new avenues for further synthetic transformations. Furthermore, the bromo group serves as a versatile handle for introducing a wide array of substituents onto the indole ring via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility allows for the synthesis of a vast number of indole derivatives with tailored electronic and steric properties for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.